![molecular formula C5H11N3S B1336983 [(E)-2-methylpropylideneamino]thiourea CAS No. 21009-72-3](/img/structure/B1336983.png)
[(E)-2-methylpropylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbutylidene)thiosemicarbazide is a chemical compound that has garnered significant interest due to its diverse biological activities. It belongs to the class of thiosemicarbazides, which are known for their antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of a thiosemicarbazide group attached to a 3-methylbutylidene moiety, making it a valuable subject of study in various scientific fields.
Aplicaciones Científicas De Investigación
1-(3-Methylbutylidene)thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and metal complexes.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics.
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylbutylidene)thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to a disruption of the cellular environment, ultimately resulting in cell death. Additionally, the compound can induce apoptosis in cancer cells by activating caspase-3 and modulating the expression of Bax and Bcl-2 proteins .
Safety and Hazards
Direcciones Futuras
Thiourea has been gaining increasing attention in the scientific community due to its fast reaction kinetics and less harmful nature . It has been used in the processes of obtaining drugs and is intensively used in organic synthesis . Future research may focus on the development of more sustainable methods for the synthesis and use of thiourea and its derivatives.
Métodos De Preparación
The synthesis of 1-(3-Methylbutylidene)thiosemicarbazide typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. One common method is the condensation reaction between thiosemicarbazide and 3-methylbutyraldehyde in the presence of an acid catalyst . The reaction is usually carried out in an ethanol/water mixture at room temperature, and the product is obtained after purification through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(3-Methylbutylidene)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the thiosemicarbazide group to a thiosemicarbazone. Reducing agents such as sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiosemicarbazones .
Comparación Con Compuestos Similares
1-(3-Methylbutylidene)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
1-(2-Methylbutylidene)thiosemicarbazide: Similar in structure but with a different alkylidene group, leading to variations in biological activity.
1-(3-Chlorobutylidene)thiosemicarbazide: Contains a chlorine atom, which can enhance its antimicrobial properties.
1-(3-Trifluoromethylbutylidene)thiosemicarbazide: The presence of a trifluoromethyl group can increase the compound’s lipophilicity and potentially its bioavailability.
The uniqueness of 1-(3-Methylbutylidene)thiosemicarbazide lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(E)-2-methylpropylideneamino]thiourea involves the reaction of 2-methylpropenal with thiourea in the presence of a base.", "Starting Materials": [ "2-methylpropenal", "thiourea", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add thiourea to a solution of 2-methylpropenal in a suitable solvent (e.g. ethanol)", "Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and filter the resulting solid", "Wash the solid with a suitable solvent (e.g. ethanol) to remove any impurities", "Dry the solid under vacuum to obtain [(E)-2-methylpropylideneamino]thiourea as a white crystalline solid" ] } | |
Número CAS |
21009-72-3 |
Fórmula molecular |
C5H11N3S |
Peso molecular |
145.23 g/mol |
Nombre IUPAC |
[(Z)-2-methylpropylideneamino]thiourea |
InChI |
InChI=1S/C5H11N3S/c1-4(2)3-7-8-5(6)9/h3-4H,1-2H3,(H3,6,8,9)/b7-3- |
Clave InChI |
ISGCVMPYARLSFM-CLTKARDFSA-N |
SMILES isomérico |
CC(C)/C=N\NC(=S)N |
SMILES |
CC(C)C=NNC(=S)N |
SMILES canónico |
CC(C)C=NNC(=S)N |
Otros números CAS |
21009-72-3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



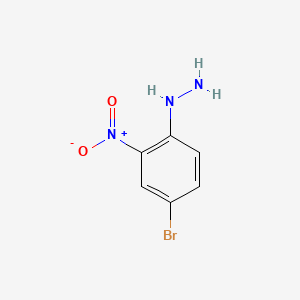
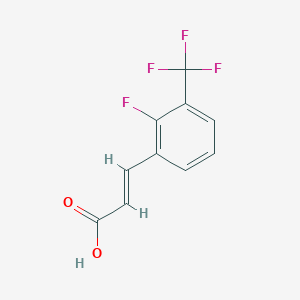

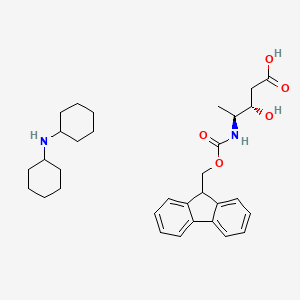

![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)

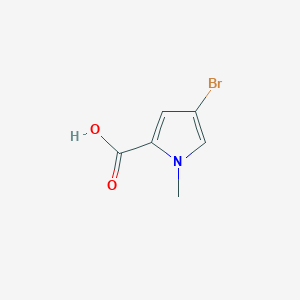
![4H,6H-thieno[3,4-c]isoxazol-3-amine](/img/structure/B1336931.png)
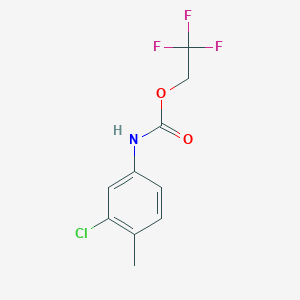
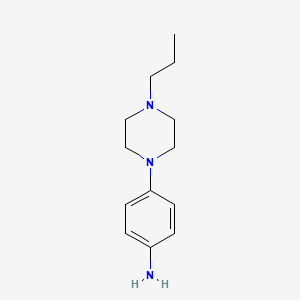

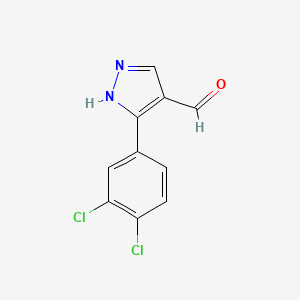
![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)